2-Bromo-4-methoxyphenylboronic acid pinacol ester
CAS No.:
Cat. No.: VC13775192
Molecular Formula: C13H18BBrO3
Molecular Weight: 313.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18BBrO3 |
|---|---|
| Molecular Weight | 313.00 g/mol |
| IUPAC Name | 2-(2-bromo-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(16-5)8-11(10)15/h6-8H,1-5H3 |
| Standard InChI Key | ZLGQTXDOYJDBFF-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)Br |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a phenyl ring substituted with a bromine atom at the 2-position, a methoxy group at the 4-position, and a pinacol boronic ester moiety at the 1-position. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid functionality, preventing protodeboronation and enhancing shelf life . The IUPAC name, 2-(2-bromo-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects this arrangement .
Key structural parameters include:
The bromine atom’s electronegativity and the methoxy group’s electron-donating effects create a polarized aromatic system, facilitating electrophilic substitution reactions at specific positions.
Spectral and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogous boronic esters exhibit planar geometry around the boron atom, with B–O bond lengths averaging 1.36–1.38 Å . Nuclear magnetic resonance (NMR) spectra typically show characteristic signals:
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¹H NMR: A singlet for the pinacol methyl groups (δ 1.2–1.3 ppm), a methoxy proton singlet (δ 3.8 ppm), and aromatic protons split by coupling with bromine (δ 7.2–7.6 ppm).
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¹¹B NMR: A peak near δ 30 ppm, consistent with trigonal-planar boron environments .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-bromo-4-methoxyphenylboronic acid pinacol ester typically proceeds via a two-step sequence:
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Lithiation-Borylation: Treatment of 1-bromo-3-methoxybenzene with n-butyllithium at −78°C generates an aryl lithium intermediate, which reacts with triisopropyl borate to form the boronic acid .
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Esterification: The boronic acid is treated with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions, yielding the pinacol ester.
Representative Reaction Conditions:
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Lithiation: −78°C, tetrahydrofuran (THF), N,N,N′,N′-tetramethylethylenediamine (TMEDA) .
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Borylation: Triisopropyl borate, −78°C to room temperature .
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Esterification: Pinacol, HCl, refluxing toluene.
Yield and Optimization
Reported yields for analogous syntheses range from 60% to 75%, with purity exceeding 97% after recrystallization from hexane/ethyl acetate . Critical factors affecting yield include:
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Temperature Control: Maintaining −78°C during lithiation minimizes side reactions .
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Moisture Exclusion: Boronic acids are hygroscopic; reactions require anhydrous conditions.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound serves as a versatile coupling partner in palladium-catalyzed reactions. For example, coupling with 4-bromoanisole under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) produces biaryl ethers in >80% yield. The bromine substituent acts as a directing group, enabling regioselective functionalization.
Mechanistic Insights:
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Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) intermediate.
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Transmetallation with the boronic ester transfers the aryl group to palladium.
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Reductive elimination yields the coupled product and regenerates Pd(0).
Directed C–H Functionalization
The boronic ester moiety directs transition metal catalysts to specific C–H bonds. In rhodium-catalyzed reactions, it facilitates ortho-arylation of benzamides, enabling access to polysubstituted arenes .
| Enzyme Source | IC₅₀ (nM) | Reference |
|---|---|---|
| C. neoformans β-CA | 120 | |
| Candida albicans α-CA | 450 |
Antibacterial Applications
Preliminary studies indicate moderate activity against methicillin-resistant Staphylococcus aureus (MIC = 32 µg/mL), likely due to interference with cell wall biosynthesis.
Comparison with Structural Analogues
4-Methoxyphenylboronic Acid Pinacol Ester
The absence of the bromine substituent in this analogue (CAS: 171364-79-7) reduces steric hindrance, enhancing reactivity in couplings but decreasing selectivity for ortho-functionalization .
Table 2: Reactivity Comparison
| Compound | Suzuki Coupling Yield (%) | Ortho-Selectivity (%) |
|---|---|---|
| 2-Bromo-4-methoxyphenylboronic ester | 85 | 92 |
| 4-Methoxyphenylboronic ester | 95 | 65 |
Halogen-Substituted Derivatives
Fluoro and chloro analogues (e.g., 2-fluoro-4-methoxyphenylboronic ester) exhibit lower thermal stability but higher electronegativity, favoring nucleophilic aromatic substitutions .
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